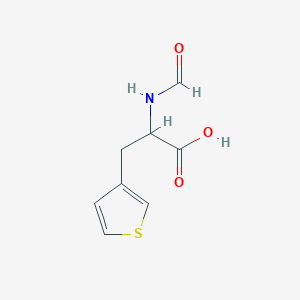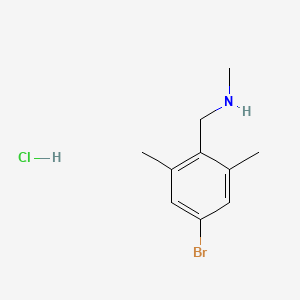
1-(4-Bromo-2,6-dimethylphenyl)-N-methylmethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-Bromo-2,6-dimethylphenyl acetate” is a solid substance . It’s used by researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of related compounds, such as “tris(4-bromo-2,6-dimethylphenyl)borane”, has been reported . It was synthesized in one pot starting from 5-bromo-2-iodo-1,3-dimethylbenzene .
Chemical Reactions Analysis
Protodeboronation of alkyl boronic esters, which are highly valuable building blocks in organic synthesis, has been reported . This process involves a radical approach .
Physical And Chemical Properties Analysis
The related compound “4-Bromo-2,6-dimethylphenyl isocyanate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard .
Aplicaciones Científicas De Investigación
Environmental and Health Implications of Brominated Compounds
Polybrominated Dibenzo-p-dioxins and Dibenzofurans :
- Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are by-products of brominated flame retardants and are formed during combustion of these chemicals. They are also produced in the presence of bromine during incineration and in internal combustion engines. These compounds have similar toxic effects to their chlorinated counterparts, including hepatic, dermal, and gastrointestinal toxicities. The brominated compounds bind to cytosolic receptors mediating toxicities similar to chlorinated analogs and are considered potent environmental pollutants (Mennear & Lee, 1994).
Inorganic Bromine in the Marine Boundary Layer :
- The cycling of inorganic bromine in the marine boundary layer has gained attention due to its role in atmospheric chemistry. Bromide, from sea water, contributes to the formation of reactive inorganic gases affecting ozone and other marine air constituents. Understanding the cycling of inorganic bromine over oceans is crucial for assessing its global significance and impacts on climate and air quality (Sander et al., 2003).
Air-sea Flux of Bromoform :
- Bromoform is a significant source of organic bromine to the atmosphere, originating from macroalgal and planktonic sources in the sea. Its sea-to-air flux is crucial for understanding bromine's contribution to atmospheric chemistry. This review assesses the global source strength of bromoform and identifies key regions for further investigation to better understand its impact on atmospheric reactive bromine levels (Quack & Wallace, 2003).
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-bromo-2,6-dimethylphenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-7-4-9(11)5-8(2)10(7)6-12-3;/h4-5,12H,6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAHDECBBLLEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CNC)C)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2,6-dimethylphenyl)-N-methylmethanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

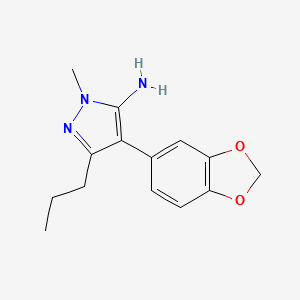
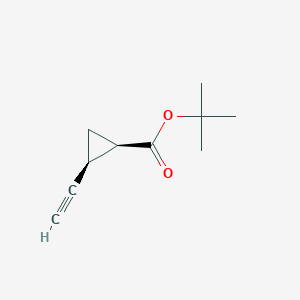
![4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2691346.png)
![N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2691347.png)
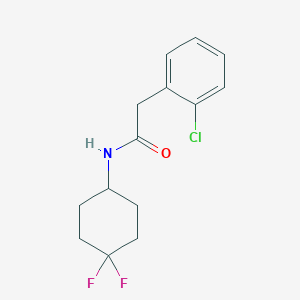
![4-butoxy-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2691354.png)
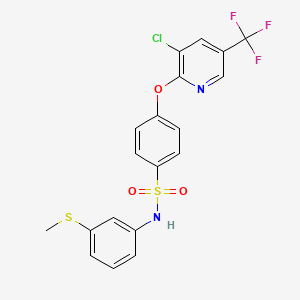

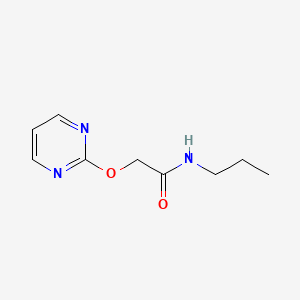
![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2691359.png)
![4-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride](/img/structure/B2691361.png)
![10-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2691362.png)
![Allyl 5-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2691365.png)
